molecular formula C25H28N4O3 B12159503 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B12159503
M. Wt: 432.5 g/mol
InChI Key: RIYLOITXGCRZSY-UHFFFAOYSA-N
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Description

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridazine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their functionalization and coupling. Common reagents used in these reactions include benzyl chloride, piperidine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification methods, like chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, thereby altering metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: These compounds share the pyridazine ring and may have similar biological activities.

    Piperidine derivatives: These compounds share the piperidine ring and are often used in medicinal chemistry.

    Methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may exhibit similar chemical reactivity.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H28N4O3/c1-32-22-9-7-21(8-10-22)26-24(30)18-29-25(31)12-11-23(27-29)28-15-13-20(14-16-28)17-19-5-3-2-4-6-19/h2-12,20H,13-18H2,1H3,(H,26,30)

InChI Key

RIYLOITXGCRZSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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